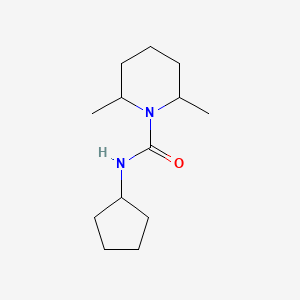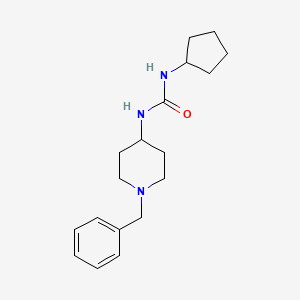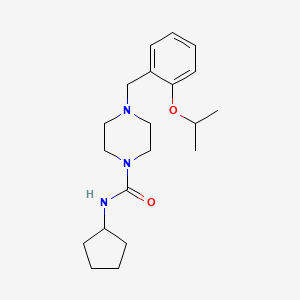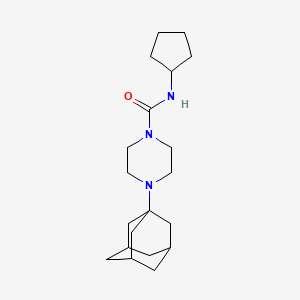
N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide, commonly known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the central nervous system. CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of CPP-115 involves the inhibition of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase, which leads to an increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain. N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. The increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels can have a calming effect on the central nervous system, which can be beneficial in various neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of CPP-115 are primarily related to its inhibition of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase. The increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain can have a calming effect on the central nervous system, which can lead to a reduction in anxiety and seizure activity. CPP-115 has also been shown to increase dopamine levels in the brain, which can have a positive effect on mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPP-115 in lab experiments include its potency as a N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase inhibitor, its selectivity for N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase over other enzymes, and its ability to increase N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain. The limitations of using CPP-115 in lab experiments include its potential for off-target effects, its potential for toxicity at high doses, and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
For research on CPP-115 include further studies on its potential therapeutic applications in various neurological and psychiatric disorders, the development of more selective and potent inhibitors of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase, and the investigation of the potential for combination therapies with other drugs. Additionally, further studies on the biochemical and physiological effects of CPP-115 are needed to fully understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The inhibition of N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide aminotransferase by CPP-115 leads to an increase in N-cyclopentyl-4-(3,4-dichlorophenyl)-1-piperazinecarboxamide levels in the brain, which can have a calming effect on the central nervous system. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance use disorders.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O/c17-14-6-5-13(11-15(14)18)20-7-9-21(10-8-20)16(22)19-12-3-1-2-4-12/h5-6,11-12H,1-4,7-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXDPCSVAADETG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)

![ethyl N-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285437.png)
![ethyl N-{[(3-chloro-2-methylphenyl)amino]carbonyl}glycylglycinate](/img/structure/B4285438.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate](/img/structure/B4285452.png)
![4-({[(2-ethoxy-2-oxoethyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4285461.png)
![ethyl N-[(dibenzylamino)carbonyl]glycinate](/img/structure/B4285470.png)
![ethyl N-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4285474.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}glycinate](/img/structure/B4285477.png)